![molecular formula C8H15ClN2O2 B1380946 1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864015-99-5](/img/structure/B1380946.png)
1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride (abbreviated as ABPDH) is an organic compound that has been studied extensively for its potential applications in scientific research. ABPDH is a useful molecule as it is highly soluble in water, has a relatively low melting point and is relatively stable at room temperature. It is also relatively non-toxic, making it an ideal compound for use in laboratory experiments.
Scientific Research Applications
Furthermore, diketopyrrolopyrroles (2,5-dihydropyrrolo[4,3-c]pyrrolo-1,4-diones), which share structural similarities with the pyrrolidine-2,5-diones, have been extensively utilized in various applications including dyes for high-quality pigments and electronic devices. The synthesis, reactivity, and optical properties of these compounds have been critically reviewed to systematize knowledge, enabling their use in real-world applications (Grzybowski & Gryko, 2015).
Another aspect of research focuses on hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, where the pyrrolidine ring is a key precursor. The review covers synthetic pathways employed for developing these scaffolds using diverse hybrid catalysts, highlighting the importance of pyrrolidine derivatives in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Related compounds have been shown to interact with the carbonic anhydrase pathway .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Related compounds have been shown to have significant biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s worth noting that the stereogenicity of carbons in the pyrrolidine ring can influence the biological profile of drug candidates .
properties
IUPAC Name |
1-(2-aminobutyl)pyrrolidine-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-2-6(9)5-10-7(11)3-4-8(10)12;/h6H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIOMDIRKHLNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)CCC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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